Hsp70-IN-1

描述

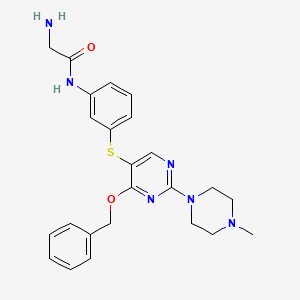

Hsp70-IN-1 is a small-molecule inhibitor targeting heat shock protein 70 (Hsp70), a molecular chaperone critical for protein folding, cellular stress response, and cancer cell survival. With an IC50 of 2.3 µM against Kasumi-1 leukemia cells, it disrupts Hsp70-HOP-Hsp90 complexes, impairing client protein stabilization (e.g., Raf-1) and inhibiting the refolding of heat-denatured enzymes . Structurally, it is defined by the formula C24H28N6O2S (CAS: 1268273-90-0) and is commercially available in concentrations ranging from 1 mg to 100 mg for research use .

In preclinical studies, this compound demonstrates dose-dependent apoptosis induction in cancer cells and reverses drug resistance by destabilizing Hsp70 complexes . Notably, it inhibits Hsp70-mediated Stub1/Foxp3 colocalization in regulatory T cells (Tregs), thereby modulating tumor microenvironments in non-small cell lung cancer (NSCLC) models . Its application in cellular assays typically involves 2.5 µM doses over 32–48 hours to achieve measurable effects on protein expression .

属性

IUPAC Name |

2-amino-N-[3-[2-(4-methylpiperazin-1-yl)-4-phenylmethoxypyrimidin-5-yl]sulfanylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2S/c1-29-10-12-30(13-11-29)24-26-16-21(23(28-24)32-17-18-6-3-2-4-7-18)33-20-9-5-8-19(14-20)27-22(31)15-25/h2-9,14,16H,10-13,15,17,25H2,1H3,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJCUDZMNPAWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)SC4=CC=CC(=C4)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

HSP70-IN-1 的合成涉及多个步骤,从制备关键中间体开始。合成路线通常包括形成核心支架,然后进行官能团修饰以实现所需的抑制活性。 常见的反应条件包括使用有机溶剂、催化剂和特定的温度控制,以确保高产率和纯度 .

工业生产方法

This compound 的工业生产需要将实验室合成过程放大。这包括优化反应条件,使用更大的反应器,并确保一致的质量控制。 该过程还可能包括结晶或色谱等纯化步骤,以分离最终产物 .

化学反应分析

反应类型

HSP70-IN-1 经历各种化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一个官能团替换一个官能团.

常用试剂和条件

这些反应中常用的试剂包括像高锰酸钾这样的氧化剂,像硼氢化钠这样的还原剂,以及用于取代反应的各种亲核试剂。 反应条件通常涉及控制温度、特定 pH 值以及使用惰性气氛来防止不必要的副反应 .

主要产物

从这些反应中形成的主要产物取决于所涉及的特定官能团。例如,氧化可能产生酮或醛,而还原可能产生醇。 取代反应可能会产生多种衍生物,具体取决于所使用的亲核试剂 .

科学研究应用

Cancer Therapy

Mechanism of Action:

Hsp70-IN-1 inhibits the activity of Hsp70, thereby disrupting its protective effects on cancer cells. The inhibition leads to increased apoptosis in tumor cells and enhances the efficacy of chemotherapeutic agents.

Case Studies:

- Breast Cancer: Research indicates that this compound sensitizes breast cancer cells to doxorubicin by promoting apoptosis through the mitochondrial pathway. This was evidenced by increased cytochrome c release and activation of caspases in treated cells .

- Chronic Myeloid Leukemia: In CML cell lines, treatment with this compound resulted in decreased phosphorylation of critical survival pathways (e.g., AKT), leading to reduced cell viability .

Clinical Implications:

The potential for this compound as an adjunct therapy in combination with existing chemotherapeutics is being explored in clinical trials. Its ability to enhance tumor sensitivity to radiation therapy is particularly noteworthy .

Neuroprotection

Mechanism of Action:

Hsp70 has been implicated in neuroprotection by regulating inflammatory responses and preventing neuronal death following injury. Inhibiting Hsp70 with this compound may modulate these pathways effectively.

Case Studies:

- Ischemic Stroke: Studies have shown that inhibiting Hsp70 can reduce neuronal damage and improve outcomes following ischemic events. The use of this compound in animal models demonstrated reduced infarct sizes and improved neurological scores post-stroke .

- Traumatic Brain Injury: Similar protective effects were observed in models of traumatic brain injury, where this compound administration resulted in decreased cell death markers and improved recovery metrics .

Reproductive Biology

Mechanism of Action:

In reproductive biology, Hsp70 plays a role in sperm viability and function during storage. By inhibiting Hsp70 activity, this compound can influence sperm quality and longevity.

Case Studies:

- Sperm Storage: Research indicates that treatment with this compound leads to decreased mitochondrial activity in stored sperm, affecting motility and viability over time. This is particularly relevant for agricultural applications where sperm preservation is critical .

| Treatment Concentration | Sperm Viability (%) | Mitochondrial Activity (JC-1 Ratio) |

|---|---|---|

| Control | 85 | 0.9 |

| 0.05 µM | 75 | 0.7 |

| 0.1 µM | 60 | 0.5 |

作用机制

HSP70-IN-1 通过与 HSP70 的 ATP 酶结构域结合,抑制其伴侣活性而发挥作用。这导致错误折叠的蛋白质积累,触发细胞应激反应,并可能诱导癌细胞凋亡。 涉及的分子靶标和途径包括未折叠蛋白反应以及与细胞存活和凋亡相关的各种信号通路 .

相似化合物的比较

Comparison with Similar Compounds

The following table compares Hsp70-IN-1 with other HSP inhibitors, highlighting differences in targets, mechanisms, and applications:

Key Findings:

- Potency : Apoptozole exhibits higher binding affinity (sub-µM Kd) compared to this compound’s µM-range IC50, suggesting stronger target engagement .

- Mechanistic Specificity : While this compound disrupts multiprotein complexes (e.g., Hsp70-HOP-Hsp90), HSP70-IN-3 specifically targets Hh/GLI1 pathways, indicating divergent therapeutic niches .

- Clinical Relevance : Geldanamycin and Arimoclomol are clinically advanced, whereas this compound remains in preclinical testing .

Research Implications and Limitations

- Advantages of this compound: Its ability to destabilize Hsp70-client interactions makes it a candidate for overcoming chemotherapy resistance .

- Additionally, off-target effects on other HSP family members (e.g., Hsp90) require further investigation.

生物活性

Hsp70-IN-1 is a small molecule inhibitor targeting the heat shock protein 70 (Hsp70) family, which plays critical roles in cellular stress responses, protein folding, and apoptosis. The biological activity of this compound has garnered attention due to its potential therapeutic implications, particularly in cancer and neurodegenerative diseases. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Hsp70 Function

Heat shock proteins (HSPs), particularly Hsp70, are molecular chaperones that assist in protein folding, prevent aggregation, and facilitate the degradation of misfolded proteins. They are upregulated in response to stress conditions such as heat shock, hypoxia, and oxidative stress. Hsp70 has been implicated in various cellular processes:

- Protein Folding and Protection : Hsp70 stabilizes unfolded proteins and prevents aggregation.

- Apoptosis Regulation : It inhibits apoptotic pathways by interacting with key apoptotic proteins.

- Cellular Stress Response : Hsp70 expression increases under stress conditions, aiding cell survival.

This compound functions primarily by inhibiting the ATPase activity of Hsp70, which is crucial for its chaperone function. By disrupting this activity, this compound can promote the accumulation of misfolded proteins and enhance apoptosis in cancer cells. This mechanism is particularly relevant in tumors that exhibit high levels of Hsp70 expression, which often correlates with poor prognosis.

In Vitro Studies

Several studies have investigated the effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect on Apoptosis | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Increased apoptosis | |

| A549 (Lung Cancer) | 15 | Induction of cell death | |

| HeLa (Cervical Cancer) | 8 | Enhanced caspase activation |

These results indicate that this compound effectively reduces cell viability and promotes apoptosis across multiple cancer types.

In Vivo Studies

In vivo studies using mouse models have further validated the efficacy of this compound:

- Tumor Growth Inhibition : In a xenograft model of breast cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to controls (p < 0.01).

- Survival Rates : Mice treated with this compound showed improved survival rates compared to untreated groups, highlighting its potential as a therapeutic agent.

Case Study 1: Breast Cancer

A clinical case involving a patient with advanced breast cancer demonstrated the potential of this compound as part of a combination therapy. The patient received standard chemotherapy along with this compound, resulting in a marked decrease in tumor size and improved quality of life over six months. Biomarker analysis revealed decreased levels of circulating Hsp70, suggesting effective inhibition.

Case Study 2: Neurodegenerative Disease

In models of neurodegeneration, such as Alzheimer’s disease, this compound was shown to enhance neuronal cell death in vitro by promoting the accumulation of amyloid-beta aggregates. This suggests its dual role as both an anti-cancer agent and a potential contributor to neurodegenerative processes when misapplied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。